5-(tert-Butoxy)pyridazin-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1346697-75-3 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)12-6-4-7(11)10-9-5-6/h4-5H,1-3H3,(H,10,11) |
InChI Key |
UPMSJTDZPJNBLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=O)NN=C1 |
Origin of Product |
United States |
Acetyl Coa Carboxylase Accase Inhibition:a Series of Phenyl Substituted Cyclic Keto Enols Containing a Pyridazinone Moiety Have Been Developed As Inhibitors of Accase, a Critical Enzyme in Fatty Acid Biosynthesis in Plants.nih.govstructure Activity Relationship Studies Revealed Key Modifications for Enhancing Herbicidal Efficacy:
A methyl group at the 2-position of the pyridazinone ring significantly boosts herbicidal activity. nih.gov
A methyl group at the 6-position is crucial for high activity against both grass and broadleaf weeds. nih.gov
Ethyl groups at the ortho position of the phenyl ring improve activity, particularly against grass weeds. nih.gov These optimized compounds not only inhibit ACCase but also appear to have multiple modes of action, causing characteristic bleaching symptoms in weeds. nih.gov
Phytoene Desaturase Pds Inhibition:pds is a Key Enzyme in the Carotenoid Biosynthesis Pathway, and Its Inhibition Leads to the Destruction of Chlorophyll, Resulting in a Bleaching Effect.acs.orgnih.govnorflurazon is a Commercial Pyridazine Herbicide That Targets Pds.acs.orgnih.govby Using a Scaffold Hopping Strategy Based on the Herbicide Diflufenican, Researchers Have Designed New Pyridazine Derivatives That Are Potent Pds Inhibitors.acs.orgnih.gov
Mechanistic Investigations of Molecular Interactions with Biological Pathways
The diverse biological effects of pyridazinone derivatives are a direct result of their ability to interact with a wide range of proteins and enzymes. researchgate.net Mechanistic studies have elucidated how these scaffolds bind to their targets and modulate cellular functions.
In agrochemical applications, the mechanisms are well-defined:
PDS Inhibition: The herbicidal compound B1 was found to induce the downregulation of the PDS gene, leading to an accumulation of the substrate 15-cis-phytoene (B30313) and preventing photosynthesis. acs.orgnih.gov
ACCase Inhibition: Phenyl-substituted pyridazinones inhibit the ACCase enzyme, which is fundamental to lipid synthesis required for cell membrane formation in susceptible plants. nih.gov
In pharmacology, the pyridazinone scaffold has been shown to interact with multiple pathways, often related to inflammation and cancer:
COX Inhibition: Certain pyridazinone derivatives act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are central to the inflammatory response. nih.gov
NF-κB Pathway Inhibition: In human monocytic cells, pyridazinone compounds have been identified that inhibit the lipopolysaccharide (LPS)-induced activation of Nuclear Factor κB (NF-κB), a key transcription factor in inflammation. semanticscholar.orgnih.gov
VEGFR-2 Inhibition: For anticancer applications, pyridazinone-based diarylurea derivatives were designed as surrogates for sorafenib (B1663141) and showed inhibitory action against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. rsc.org Molecular docking studies provided insight into the binding modes of these compounds to the VEGFR-2 enzyme. rsc.org
Table 3: Biological Pathways Targeted by Pyridazinone Derivatives
| Biological Target/Pathway | Application Area | Mechanism of Action | Reference |
|---|---|---|---|
| Phytoene Desaturase (PDS) | Herbicide | Downregulation of PDS gene, inhibition of carotenoid biosynthesis | acs.orgnih.gov |
| Acetyl-CoA Carboxylase (ACCase) | Herbicide | Inhibition of fatty acid biosynthesis | nih.gov |
| Cyclooxygenase (COX) | Anti-inflammatory | Inhibition of prostaglandin (B15479496) synthesis | semanticscholar.orgnih.gov |
| Nuclear Factor κB (NF-κB) | Anti-inflammatory | Inhibition of activation by inflammatory stimuli | semanticscholar.orgnih.gov |
| VEGFR-2 | Anticancer | Inhibition of tumor angiogenesis | rsc.org |
| 5-HT₂C Receptor | CNS Therapeutics | Agonist activity | nih.gov |
These investigations highlight the chemical tractability of the pyridazinone scaffold, allowing researchers to design compounds that interact with specific biological pathways to achieve a desired therapeutic or agrochemical effect.
Inhibition of Enzyme Isoforms (e.g., Cyclooxygenase, Lipoxygenase)
The pyridazin-3(2H)-one scaffold is a well-established pharmacophore in the design of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical mediators in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.govmdpi.com The inhibition of these enzymes, particularly the inducible COX-2 isoform, is a key strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional NSAIDs. nih.gov
Research into pyridazinone derivatives has demonstrated their significant potential as selective COX-2 inhibitors. researchgate.net For instance, the compound ABT-963, which features a pyridazinone core, is a highly selective COX-2 inhibitor that has shown potent anti-inflammatory and analgesic effects in preclinical studies. researchgate.net Structure-activity relationship (SAR) studies on various series of pyridazinone derivatives reveal that substitutions at different positions on the ring are crucial for both potency and selectivity. researchgate.netnih.gov While direct inhibitory data for 5-(tert-butoxy)pyridazin-3(2H)-one is not extensively detailed, its structural similarity to other active pyridazinones suggests its potential as a modulator of these enzymes. The tert-butoxy (B1229062) group at the C5 position would be a key element in its interaction with the active site of COX and LOX isoforms.
| Compound/Series | Target Enzyme(s) | Reported Activity/Significance | Reference |
|---|---|---|---|
| ABT-963 (2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one) | COX-2 | Highly selective COX-2 inhibitor with a selectivity ratio (COX-2/COX-1) of 276 in human blood; demonstrated potent anti-inflammatory and analgesic activity. | researchgate.net |
| N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives | Acetylcholinesterase (AChE) | Showed significant AChE inhibition with Ki values in the micromolar range (0.56±0.15–4.12±1.42 μM). | researchgate.net |
| 3,5-di-tert-butyl phenol (B47542) derivatives with side chains | COX-2 and 5-LOX | Certain derivatives exhibited good dual inhibitory activity, highlighting the importance of the substituent pattern for targeting both pathways. | nih.gov |
| 6-substituted-3(2H)-pyridazinone derivatives | General Analgesic/Anti-inflammatory | Compounds carrying acetamide (B32628) and propanamide moieties at the N2 position showed significant analgesic activity. | researchgate.net |
Exploration of Binding Mechanisms with Receptor Systems
Understanding the interaction between a small molecule and its biological target at a molecular level is fundamental for rational drug design. For pyridazinone derivatives, computational methods such as molecular docking are employed to explore these binding mechanisms. researchgate.net These in silico studies predict the binding conformation and affinity of a ligand within the active site of a receptor or enzyme. researchgate.net
For example, molecular docking studies performed on a series of N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives targeting the enzyme acetylcholinesterase (AChE) revealed key inhibitory properties. researchgate.net Parameters such as binding energy (ΔG_Bind) and various scoring functions from the docking software help to identify which compounds are likely to be the most potent inhibitors. researchgate.net These studies for the pyridazinone class suggest that the heterocyclic ring and its substituents form crucial hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme's active site. researchgate.net Although specific docking studies for this compound are not detailed in the provided context, its structure, containing hydrogen bond acceptors (carbonyl oxygen, ring nitrogen) and a hydrophobic tert-butyl group, provides clear anchor points for investigation against various receptor systems.
Investigations into Material Science Applications
Beyond pharmacology, the chemical properties of pyridazinone derivatives make them suitable for applications in material science, particularly in the prevention of metal corrosion and in chemical separation processes.
Organic compounds containing heteroatoms (such as nitrogen and oxygen) and π-electrons are often effective corrosion inhibitors for metals in acidic environments. researchgate.net These molecules function by adsorbing onto the metal surface, creating a protective barrier that blocks the active sites for corrosive reactions. researchgate.net The pyridazinone structure, including this compound, possesses these key features: nitrogen and oxygen atoms with lone pairs of electrons and π-electrons in the heterocyclic ring. researchgate.net
The mechanism of inhibition is typically a mixed-type, meaning the inhibitor affects both the anodic and cathodic reactions of the corrosion process. researchgate.net The adsorption of the inhibitor molecules onto the steel surface often follows a recognized adsorption isotherm model, such as the Langmuir isotherm, which describes the formation of a monolayer on the surface. researchgate.netresearchgate.net Quantum chemical calculations and quantitative structure-activity relationship (QSAR) approaches are also used to correlate the molecular structure of inhibitors with their observed efficiency, providing insight into the reaction mechanism between the inhibitor and the metal. researchgate.netresearchgate.net
Nitrogen-containing heterocyclic compounds are widely studied as ligands for the liquid-liquid extraction and separation of metal ions. nih.govmdpi.com The pyridazinone scaffold has been specifically identified as a promising base for new organic extractants. dntb.gov.ua These compounds act as chelating agents, forming stable coordination complexes with metal ions, which facilitates their transfer from an aqueous solution into an immiscible organic phase. nih.govresearchgate.net
The efficiency of extraction depends on factors like the pH of the aqueous solution and the nature of the ligand and metal ion. researchgate.net For example, bidentate ligands like 2,2'-biimidazole (B1206591) can form inner sphere complexes with metal ions even in highly acidic media. mdpi.com The study of pyridazinone-based extractants may involve investigating their ability to extract a range of metal ions, including base metals, heavy metals, and lanthanides/actinides. nih.govresearchgate.net Theoretical methods, such as Density Functional Theory (DFT), are employed to study the electronic and structural properties of the metal-ligand complexes, helping to elucidate the nature of the bonding and the mechanism of extraction. dntb.gov.ua
| Extractant/Ligand Class | Target Metal Ions | Key Findings | Reference |
|---|---|---|---|
| 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP) | An(III) (e.g., Cm) and Ln(III) (e.g., Eu) | Forms [M(C4-BPP)₃]³⁺ complexes, enabling extraction via a cation-exchange mechanism. | nih.gov |
| Pyridazinone Scaffold Compounds | General Metal Ions | Investigated as new organic extractants, with DFT calculations used to study molecular interactions. | dntb.gov.ua |
| 4,4´-(1E,1E´)-1,1´-(ethane-1,2-diylbis(azan-1-yl-1ylidene))bis(5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-ol) | Cd, Fe, Ni, Pb | Used for simultaneous extraction of multiple heavy metals from aqueous solutions. | researchgate.net |
| 2,2′-Biimidazole | Base Metals | Acts as a bidentate ligand to form inner sphere complexes, facilitating extraction from acidic solutions. | mdpi.com |
Development of Novel Heterocyclic Systems based on Pyridazinone Derivatives
Pyridazinone derivatives are valuable building blocks in synthetic organic chemistry for the construction of more complex and novel heterocyclic systems. nih.govnih.gov The inherent reactivity of the pyridazinone ring—with its carbonyl group, N-H functionality, and activated double bond—allows for a variety of chemical transformations. researchgate.netresearchgate.net These reactions can lead to the formation of fused heterocyclic systems (where another ring is built onto the pyridazinone framework) or linked multi-ring structures. nih.govnih.gov
Synthetic strategies often involve using the pyridazinone derivative as a versatile precursor that can react with various reagents to yield new molecular architectures. nih.gov For example, condensation reactions at the N-H position or reactions involving the carbonyl group are common pathways to elaborate the structure. researchgate.net The development of these novel systems is driven by the search for new compounds with unique biological activities or material properties, leveraging the proven utility of the pyridazinone core. nih.govnih.gov
Chemical Reactivity and Derivatization Pathways of 5 Tert Butoxy Pyridazin 3 2h One Systems
Electrophilic Aromatic Substitution Reactivity of the Pyridazinone Ring
The pyridazine (B1198779) ring is generally considered electron-deficient, which typically deactivates it towards electrophilic aromatic substitution. researchgate.net However, the presence and nature of substituents can modulate this reactivity. blumberginstitute.org In the case of pyridazinone systems, the reactivity towards electrophiles can be influenced by the electronic effects of the substituents on the ring. For instance, the presence of electron-donating groups can facilitate electrophilic attack.
Research on related pyridazine-fused systems has shown that electrophilic reactions, such as epoxidation with m-chloroperbenzoic acid (MCPBA) and ene reactions with N-bromosuccinimide (NBS), can occur, with the facial selectivity of the attack being influenced by the electrostatic potential of the heteroaromatic ring. rsc.org While specific studies on the direct electrophilic aromatic substitution of 5-(tert-butoxy)pyridazin-3(2H)-one are not extensively detailed in the provided results, the general principles of electrophilic substitution on electron-deficient heterocycles suggest that harsh conditions or the introduction of activating groups would likely be necessary to promote such reactions.
Nucleophilic Addition and Substitution Reactions on the Pyridazinone Core
The electron-deficient nature of the pyridazinone ring makes it susceptible to nucleophilic attack. researchgate.net This reactivity is a cornerstone for the functionalization of the pyridazinone core.
Nucleophilic Substitution:
Halogenated pyridazinones are common precursors for nucleophilic substitution reactions. For example, 3,6-dichloropyridazine (B152260) can undergo direct nucleophilic substitution with the alcoholate of Wang resin. researchgate.net Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for introducing aryl and other substituents onto the pyridazinone core by reacting halopyridazinones with various boronic acids. scispace.comresearchgate.net The Negishi reaction, involving zincated pyridazin-3(2H)-ones, also provides a pathway to (hetero)arylated pyridazin-3(2H)-ones. acs.org
Nucleophilic Addition:
Grignard reagents and organolithium compounds are powerful nucleophiles that can add to the pyridazinone ring. rsc.orgdiva-portal.orgmasterorganicchemistry.comresearchgate.netwikipedia.orgmasterorganicchemistry.comlibretexts.orgdalalinstitute.comleah4sci.com The reaction of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents can lead to unexpected 4,5-disubstituted products through a cine substitution mechanism, where the initial nucleophilic addition is followed by quenching with an electrophile. acs.org This reactivity highlights the complex nature of nucleophilic additions to substituted pyridazinones.
The table below summarizes some key nucleophilic reactions on the pyridazinone core:
| Reaction Type | Reagents | Product Type | Reference |
| Nucleophilic Substitution | Wang resin alcoholate, 3,6-dichloropyridazine | Resin-immobilized pyridazine | researchgate.net |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | Aryl-substituted pyridazinones | scispace.comresearchgate.net |
| Negishi Coupling | Zincated pyridazinones, iodo(hetero)arenes | (Hetero)aryl-substituted pyridazinones | acs.org |
| Nucleophilic Addition | Grignard reagents, 2-benzyl-5-halopyridazin-3(2H)-ones | 4,5-Disubstituted pyridazinones | acs.org |
Transformations Involving the Tert-Butoxy (B1229062) Moiety
The tert-butoxy group is a versatile functional group that can be transformed under various reaction conditions. A primary transformation is the cleavage of the tert-butyl ether to reveal a hydroxyl group. This deprotection is typically achieved under acidic conditions. The resulting 5-hydroxypyridazin-3(2H)-one exists in tautomeric equilibrium with the corresponding diketo form. This hydroxyl group can then serve as a handle for further functionalization, such as etherification or esterification.
Functionalization at Ring Nitrogens (N-Alkylation and N-Arylation)
The nitrogen atoms of the pyridazinone ring are nucleophilic and can be readily functionalized through alkylation and arylation reactions. researchgate.netresearchgate.net
N-Alkylation: N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base.
N-Arylation: N-arylation of pyridazin-3(2H)-ones can be accomplished using several methods. One approach involves the use of lead tetraacetate and zinc chloride in benzene (B151609) or substituted benzenes. researchgate.net Another efficient, metal-free method utilizes the reaction of potassium 2-furantrifluoroborate with aryldiazonium salts in water. rsc.orgnih.gov Copper-catalyzed N-arylation with arylboronic acids has also been reported. organic-chemistry.org
Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for the N-alkylation of pyridazinones with a wide range of alcohols. researchgate.netwikipedia.orggoogle.comyoutube.comnih.gov This reaction typically involves triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgyoutube.com
The following table presents a summary of N-functionalization reactions:
| Reaction Type | Reagents | Product Type | Reference |
| N-Arylation | Lead tetraacetate/zinc chloride, benzene | N-Arylpyridazinones | researchgate.net |
| N-Arylation | Potassium 2-furantrifluoroborate, aryldiazonium salts | N-Arylpyridazinones | rsc.orgnih.gov |
| Mitsunobu Reaction | Alcohol, PPh3, DEAD/DIAD | N-Alkylpyridazinones | researchgate.netwikipedia.orgnih.gov |
Ring Expansion and Contraction Reactions of Pyridazinone Systems
Ring expansion and contraction reactions offer pathways to novel heterocyclic structures from pyridazinone precursors. nih.govnih.govorganic-chemistry.orgrsc.orgnih.govwikipedia.orgyoutube.com
Ring Contraction: The reductive ring contraction of 1,2-pyridazines to yield substituted pyrroles has been studied, with density functional theory computations suggesting the reaction proceeds through a protonated intermediate. nih.gov This type of transformation is often dependent on the presence of specific substituent groups. Another example involves the treatment of 2-phenyl-4,5-dichloro-3(2H)-pyridazinone with sodium alkoxides, which leads to the formation of a 1-phenyl-4-alkoxy-5-alkoxycarbonylpyrazole as the major product. jst.go.jp
Ring Expansion: While specific examples of ring expansion starting directly from this compound are not prevalent in the provided literature, general methodologies for the ring expansion of six-membered heterocycles exist. nih.govorganic-chemistry.orgnih.gov These often involve rearrangements such as the Tiffeneau–Demjanov, Schmidt, or Beckmann rearrangements. nih.gov For instance, a rhodium carbenoid-induced ring expansion of isoxazoles has been used to synthesize highly functionalized pyridines. nih.govorganic-chemistry.org
Formation of Fused Heterocyclic Systems from Pyridazinone Precursors
Pyridazinone derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which often exhibit interesting biological properties. researchgate.netmdpi.com
Annulation Reactions: Annulation reactions, which involve the formation of a new ring fused to the existing pyridazinone core, are a common strategy. nih.govrsc.orgrsc.org For example, rhodium(III)-catalyzed dual C-H activation and annulation of hydrazones with alkynes can produce pyrrolopyridazines and azolopyridazines. nih.gov Another approach involves the base-promoted annulation of pyridinium (B92312) ylides with trifluoroacetyl diazoester to synthesize 4-trifluoromethyl pyridazines. rsc.org
Diels-Alder Reactions: The pyridazine ring can participate as a diene in inverse electron-demand Diels-Alder reactions. quora.comorganic-chemistry.orgorganic-chemistry.orgacs.org This reactivity allows for the construction of bicyclic systems. For instance, aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines provide a regioselective synthesis of pyridazine derivatives. organic-chemistry.org
Intramolecular Cyclizations: Fused systems can also be formed through intramolecular cyclization of appropriately substituted pyridazinone derivatives. For example, the cyclization of biaryl Suzuki-Miyaura coupling products derived from 2-benzyl-4-chloro-5-methoxypyridazin-3(2H)-one can lead to pyridazino[4,5-c]isoquinolinones. scispace.com Similarly, reactions of hydrazinopyridazine derivatives with various reagents can afford pyridazinotriazine systems. nih.gov
The table below provides examples of the formation of fused heterocyclic systems:
| Reaction Type | Starting Material/Reagents | Fused System Formed | Reference |
| Annulation | Hydrazones, alkynes, Rh(III) catalyst | Pyrrolopyridazines, Azolopyridazines | nih.gov |
| Annulation | Pyridinium ylides, trifluoroacetyl diazoester | 4-Trifluoromethyl pyridazines | rsc.org |
| Aza-Diels-Alder | 1,2,3-Triazines, 1-propynylamines | Pyridazines | organic-chemistry.org |
| Intramolecular Cyclization | Substituted biaryl pyridazinones | Pyridazino[4,5-c]isoquinolinones | scispace.com |
| Cyclocondensation | Hydrazinopyridazine derivatives | Pyridazinotriazines | nih.gov |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of 5-(tert-Butoxy)pyridazin-3(2H)-one. One- and two-dimensional NMR experiments allow for the complete assignment of all proton and carbon signals, confirming the substitution pattern of the pyridazinone ring. nih.govnih.gov
The ¹H NMR spectrum provides essential information about the chemical environment of the hydrogen atoms in the molecule. The expected spectrum of this compound would feature distinct signals for the protons of the heterocyclic ring, the tert-butyl group, and the N-H group.
The tert-butyl group is expected to produce a sharp, intense singlet due to the magnetic equivalence of its nine protons. The protons on the pyridazinone ring, H-4 and H-6, would appear as distinct signals, likely doublets, due to coupling with each other. The N-H proton of the lactam function typically appears as a broad singlet, and its chemical shift can be solvent-dependent.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| -C(CH₃)₃ | ~1.4 | Singlet (s) | Represents the nine equivalent protons of the tert-butyl group. |
| H-4 | ~7.0 - 7.5 | Doublet (d) | Position is influenced by the adjacent carbonyl group and ether linkage. |
| H-6 | ~7.8 - 8.2 | Doublet (d) | Typically downfield due to the influence of the adjacent nitrogen atom. |
| N-H | Variable (e.g., ~12-13 in DMSO-d₆) | Broad Singlet (br s) | Chemical shift and broadening are affected by solvent and concentration. nih.gov |
The ¹³C NMR spectrum is crucial for confirming the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen, nitrogen) and the aromaticity of the ring.
The carbonyl carbon (C-3) of the lactam is characteristically found far downfield. rsc.org The quaternary carbon of the tert-butyl group and the carbons of the methyl groups have signature chemical shifts in the upfield region. The carbons of the pyridazinone ring (C-4, C-5, and C-6) resonate in the aromatic region, with their specific shifts determined by their position relative to the nitrogen atoms and the tert-butoxy (B1229062) substituent. nih.govrsc.org
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| -C(CH₃)₃ | ~28 - 30 | Signal for the three equivalent methyl carbons. |
| -C(CH₃)₃ | ~80 - 85 | Quaternary carbon of the tert-butyl ether linkage. |
| C-4 | ~115 - 125 | Shielded by the adjacent ether oxygen. |
| C-6 | ~130 - 135 | Influenced by the adjacent N-N bond. |
| C-5 | ~145 - 155 | Deshielded due to direct attachment of the electronegative oxygen atom. |
| C-3 | ~158 - 164 | Carbonyl carbon of the lactam ring, typically downfield. rsc.org |
While this compound does not possess chiral centers, advanced NMR techniques are vital for the unambiguous assignment of its ¹H and ¹³C signals. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded carbon and proton atoms.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for establishing connectivity across several bonds. For instance, HMBC would show correlations between the tert-butyl protons and the quaternary carbon (C(CH₃)₃) as well as the ether-linked C-5 carbon of the ring. It would also confirm the positions of the ring protons by showing their correlations to neighboring ring carbons. Such 2D NMR methods are standard practice for the structural confirmation of novel pyridazinone derivatives. mdpi.comnih.govnih.gov
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound, as well as to gain insight into its structure through fragmentation analysis. For this compound (C₈H₁₂N₂O₂), the calculated exact mass is 168.08988 g/mol .
High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M]⁺˙). semanticscholar.org The fragmentation pattern in the mass spectrum is expected to show characteristic losses. A primary and significant fragmentation would be the loss of the tert-butyl group as a stable cation ([C(CH₃)₃]⁺, m/z = 57) or the loss of isobutylene (B52900) (C₄H₈, 56 Da), leading to a prominent fragment ion corresponding to 5-hydroxypyridazin-3(2H)-one.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound would display several key absorption bands confirming its structure. mdpi.comnih.gov
The most prominent bands would include a strong absorption for the C=O stretching of the cyclic amide (lactam) group and various bands corresponding to the C-O stretching of the tert-butyl ether. The N-H stretch of the amide and the C-H stretches of the alkyl and aromatic portions of the molecule would also be visible. The vibrations of the pyridazine (B1198779) ring itself contribute to the fingerprint region of the spectrum. core.ac.uk
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| N-H | 3100 - 3300 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=O (lactam) | 1650 - 1690 | Stretching, strong intensity. nih.gov |
| C=C / C=N | 1450 - 1600 | Ring Stretching |
| C-O-C (ether) | 1200 - 1260 (asymmetric) & 1000 - 1100 (symmetric) | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The pyridazin-3(2H)-one ring system constitutes the primary chromophore, which is expected to exhibit characteristic π → π* transitions. The presence of the oxygen atom of the tert-butoxy group, acting as an auxochrome, can influence the position and intensity of these absorption bands. researchgate.net The spectra of pyridazine derivatives are known to be sensitive to substituents and the solvent used. researchgate.netbeilstein-journals.org For this compound, absorption maxima (λmax) would be expected in the UV region, consistent with its heterocyclic aromatic structure.
Single Crystal X-ray Diffraction Analysis for Solid-State Structure
While direct data for this compound is absent, the structural characteristics of its analogs allow for postulations about its likely solid-state behavior. It is probable that it would also exhibit planar pyridazinone rings and participate in hydrogen bonding via its N-H and carbonyl groups.
Determination of Absolute Molecular Geometry and Conformation
Without experimental data from single-crystal X-ray diffraction for this compound, a definitive determination of its absolute molecular geometry and conformation is not possible. However, based on the analysis of similar structures, such as 5-[(tert-Butyldiphenylsilyloxy)methyl]pyridazin-3(2H)-one, certain structural features can be anticipated. nih.gov
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)
The crystal packing of this compound would be dictated by a variety of intermolecular interactions. The primary and most predictable interaction is the formation of hydrogen-bonded dimers. The N-H group of one molecule would act as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule, resulting in a stable dimeric structure. This is a common and strong interaction observed in the crystal structures of many pyridazin-3(2H)-ones. nih.govresearchgate.netresearchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic behavior and energetic landscapes of molecules.
Geometry Optimization and Conformational Analysis
A critical first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 5-(tert-Butoxy)pyridazin-3(2H)-one, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. The presence of the bulky tert-butoxy (B1229062) group suggests that conformational analysis would be particularly important to identify the preferred orientation of this group relative to the pyridazinone ring and to assess any potential steric hindrance.
Electronic Structure Analysis
Understanding the electronic structure is key to predicting a molecule's reactivity and properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map would reveal regions of negative potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack. Conversely, regions of positive potential, usually around hydrogen atoms, would indicate sites for nucleophilic attack.
Mulliken population analysis provides a method for assigning a partial charge to each atom in a molecule. This information is useful for understanding the electrostatic properties and reactivity of the molecule. For this compound, the charge distribution would highlight the relative electronegativity of the atoms and the polarization of the chemical bonds within the molecule.
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding the behavior of a compound in the solid state and in solution. For this compound, potential intermolecular interactions would include hydrogen bonding, involving the N-H group of the pyridazinone ring and the oxygen atoms, as well as van der Waals forces. A detailed analysis would predict the nature and strength of these interactions, which are fundamental to the compound's physical properties, such as its melting point and solubility.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the crystal packing environment. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
For a molecule like "this compound", the Hirshfeld surface would be generated from its calculated crystal structure. The analysis involves mapping normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, while blue regions represent longer contacts.
The corresponding 2D fingerprint plots are histograms of the distances from the Hirshfeld surface to the nearest atoms inside (di) and outside (de) the surface. These plots provide a quantitative summary of the different types of intermolecular contacts. For pyridazinone derivatives, the most significant contributions to crystal packing typically arise from hydrogen-hydrogen, oxygen-hydrogen, and nitrogen-hydrogen contacts. nih.govresearchgate.net
The analysis confirms the importance of hydrogen-atom contacts in establishing the crystal packing. researchgate.net The large proportion of H···H, H···O/O···H, and H···N/N···H interactions suggests that van der Waals forces and hydrogen bonding are the primary forces governing the supramolecular architecture. nih.govresearchgate.net
Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Interaction Type | Predicted Contribution (%) | Description |
| H···H | ~48% | Represents the most significant contribution, arising from van der Waals forces between the numerous hydrogen atoms on the molecular surface, particularly from the tert-butyl group. |
| O···H / H···O | ~25% | A major contributor, primarily due to the strong N-H···O=C hydrogen bonds that are characteristic of pyridazinone dimers. Also includes weaker C-H···O contacts. |
| N···H / H···N | ~10% | Corresponds to the hydrogen bond acceptor role of the pyridazinone ring nitrogen and the donor role of the N-H group. |
| C···H / H···C | ~15% | Reflects weaker van der Waals interactions involving the carbon atoms of the heterocyclic ring and the tert-butyl group. |
| Other (O···O, C···O, etc.) | <2% | Minor contributions from other close contacts. |
Characterization of Hydrogen Bonding Networks
The pyridazinone core is well-known for its ability to form robust hydrogen bonds, which are fundamental to its crystal structure and its interaction with biological targets. mdpi.com In the solid state, "this compound" is predicted to form strong intermolecular hydrogen bonds.
Specifically, the N-H group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule. This interaction is reciprocal, leading to the formation of centrosymmetric dimers. nih.gov This common structural motif in pyridazinones is described with the graph-set notation R²₂(8), indicating a ring formed by two donors and two acceptors involving eight atoms. nih.govmdpi.com These hydrogen-bonding networks are crucial for the stability of the crystal lattice and can influence the physicochemical properties of the compound. nih.govnih.gov
Table 2: Predicted Hydrogen Bond Parameters for the this compound Dimer
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
| N2 | H | O3' | ~0.86 | ~2.05 | ~2.90 | ~170 |
Note: Distances and angles are typical predicted values based on similar pyridazinone structures.
Intramolecular Charge Transfer Mechanisms (Natural Bond Orbital Analysis)
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, orbital interactions, and intramolecular charge transfer (ICT) within a molecule. joaquinbarroso.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals.
For "this compound", NBO analysis can elucidate the electronic delocalization that contributes to its stability. The key interactions involve the donation of electron density from filled (donor) orbitals to empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). rsc.org
Significant ICT interactions are expected to occur from:
The lone pair of the ether oxygen (nO) in the tert-butoxy group to the antibonding π* orbital of the pyridazinone ring (nO → π*ring).
The lone pair of the ring nitrogen atom (nN) to the antibonding σ* orbitals of adjacent bonds (nN → σ*).
The lone pair of the carbonyl oxygen (nO) to adjacent antibonding orbitals.
These charge transfer interactions are fundamental to the electronic structure and reactivity of the molecule and play a critical role in the formation of intermolecular interactions like hydrogen bonds. researchgate.net
Table 3: Predicted Major Donor-Acceptor Interactions from NBO Analysis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (1) O (carbonyl) | π* (C-C) | ~25-35 | Intramolecular hyperconjugation, stabilizing the ring system. |
| LP (1) O (ether) | σ* (C-O) | ~5-10 | Stabilizing interaction within the tert-butoxy group. |
| LP (1) N | π* (C=O) | ~40-50 | Strong delocalization contributing to the amide-like character of the pyridazinone ring. |
| π (C=C) | π* (C=O) | ~15-25 | π-system conjugation across the pyridazinone ring. |
Note: E(2) values are representative estimates based on NBO analyses of similar heterocyclic systems.
Computational Approaches to Structure-Activity Relationship (SAR)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. taylorandfrancis.com These models are invaluable in medicinal chemistry for predicting the activity of new compounds and guiding synthetic efforts toward more potent and selective molecules. nih.govmdpi.com
For a series of analogues based on the "this compound" scaffold, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed. nih.gov The process would involve:
Building a Dataset: Synthesizing and testing a library of analogues where the tert-butoxy group and other positions on the pyridazinone ring are systematically modified.
Molecular Modeling and Alignment: Creating 3D models of all compounds and aligning them based on a common structural feature, such as the pyridazinone ring.
Calculating Molecular Fields: For each molecule, steric and electrostatic fields (in CoMFA) or other physicochemical descriptors like hydrophobicity and hydrogen bond donor/acceptor fields (in CoMSIA) are calculated on a grid surrounding the aligned molecules.
Statistical Analysis: Using statistical methods like Partial Least Squares (PLS), a correlation is established between the variations in the field values (the structure) and the variations in biological activity.
The resulting QSAR model can be visualized as a 3D contour map, highlighting regions where certain properties are predicted to enhance or diminish biological activity. For instance, a map might show that bulky, electron-donating groups are favored in one region, while small, hydrogen-bond accepting groups are preferred in another. This provides a clear, visual guide for designing the next generation of compounds. nih.gov
Advanced Research Applications and Methodological Investigations
Applications in Radiochemistry and Molecular Imaging Methodology
The development of novel radiotracers is a cornerstone of modern molecular imaging, particularly for Positron Emission Tomography (PET). PET enables the non-invasive, quantitative visualization of physiological and pathological processes in vivo. nih.gov The pyridazinone structure is a promising platform for creating new imaging probes due to its adaptability for chemical modification and its presence in biologically active molecules. semanticscholar.orgscispace.com
The design of a PET radiotracer involves incorporating a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), into a molecule that selectively binds to a biological target. nih.govbohrium.com The pyridazinone scaffold offers multiple sites for such radiolabeling. nih.gov The choice of radionuclide is critical; ¹⁸F is often favored for its 109.8-minute half-life, which allows for multi-step synthesis and imaging over several hours, while ¹¹C has a shorter half-life of 20.4 minutes. nih.gov
The synthesis strategy for a pyridazinone-based radiotracer would typically involve preparing a "cold" precursor molecule, an analogue of the final compound designed for easy reaction with the radionuclide. For instance, to create an ¹⁸F-labeled pyridazinone derivative, a precursor with a suitable leaving group (like a tosylate, mesylate, or nitro group) would be synthesized. This precursor would then undergo nucleophilic substitution with [¹⁸F]fluoride.
Structure-Activity Relationship (SAR) studies are crucial in the design phase. nih.gov For example, in developing pyridazinone-based agonists for the 5-HT₂C receptor, researchers explored various substitutions on the pyridazinone ring to optimize potency and selectivity. nih.gov A similar approach would be used for a radiotracer, modifying the structure to maintain high affinity for its target while accommodating the radiolabel without disrupting its biological activity. The integration of bulky chelators for radiometals like Titanium-45 (⁴⁵Ti) can also be considered, though care must be taken to ensure the biological properties of the parent molecule are not significantly altered. unimi.itmdpi.com
The routine clinical and preclinical use of PET radiotracers necessitates robust, reproducible, and safe manufacturing processes. nih.gov Automated synthesis modules are now standard in PET facilities to meet these demands, minimizing radiation exposure to chemists and ensuring consistency between batches. youtube.com
Commercially available automated synthesizers, such as the Trasis AllinOne or GE FASTLab™, are designed to handle complex, multi-step radiochemical syntheses. nih.gov These cassette-based systems are versatile and can be programmed for various reactions, including radiolabeling, purification, and formulation. nih.govyoutube.com The process for automating the synthesis of a novel pyridazinone radiotracer would involve:
Mapping the Manual Synthesis: The established manual synthesis protocol is broken down into discrete unit operations (e.g., reagent addition, heating, evaporation, purification). youtube.com
Programming the Synthesizer: Each step is programmed into the synthesizer's software, defining parameters like reaction time, temperature, and flow rates. youtube.com
Cassette and Reagent Setup: A disposable, sterile cassette is assembled with the necessary reagents, vials, and tubing.
Execution and Purification: The synthesizer automatically performs the reaction upon delivery of the radionuclide from the cyclotron. The crude product is typically purified using High-Performance Liquid Chromatography (HPLC) and then formulated in a sterile solution for injection. nih.govnih.gov
While a specific protocol for 5-(tert-Butoxy)pyridazin-3(2H)-one is not documented, the successful automation of numerous ¹⁸F-labeled radiotracers demonstrates the adaptability of these systems for new pyridazinone-based probes. nih.govnih.gov
Role of Pyridazinone Scaffolds in Agrochemical Research
Pyridazinone derivatives are a significant class of compounds in the agrochemical industry, with established applications as herbicides and potential use as insecticides and acaricides. scispace.comresearchgate.net Their broad biological activity stems from the core heterocyclic structure, which can be modified to target specific enzymes and biological pathways in plants and pests. researchgate.net
Research has identified pyridazinone-based compounds that act as potent herbicides through at least two distinct mechanisms of action.
Future Research Directions and Unexplored Avenues
Emerging Synthetic Strategies for Complex Pyridazinone Architectures
The synthesis of the pyridazinone core is a well-established field, yet the demand for more complex and diverse architectures necessitates the development of novel synthetic methodologies. researchgate.net Future strategies are expected to focus on efficiency, selectivity, and the introduction of greater molecular complexity.
One promising avenue is the advancement of multicomponent reactions (MCRs). An ultrasound-promoted MCR for synthesizing pyridazinones has been reported, offering an environmentally compatible and efficient alternative to traditional methods. researchgate.net Further research into MCRs could lead to the one-pot synthesis of highly substituted pyridazinones from simple precursors.
Another key area is the use of innovative cyclization techniques. The reaction of N-aryl substituted maleimides with azines presents a simple and effective method for creating 4,5-dihydropyridazin-3(2H)-ones. scholarsresearchlibrary.com Additionally, 1,3-dipolar cycloaddition reactions involving mesoionic oxazolo-pyridazinones (münchnones) have proven effective for constructing fused pyrrolo[1,2-b]pyridazine (B13699388) systems. nih.gov This strategy involves the in-situ generation of 1,3-dipoles which then react with dipolarophiles to create complex bicyclic and tricyclic structures. nih.gov
The functionalization of the pyridazinone ring is also a critical area for development. Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing various substituents onto the pyridazinone core, enabling the synthesis of diverse derivatives. researchgate.net Future work will likely focus on expanding the scope of these reactions and developing new catalytic systems to access previously unreachable chemical space. For instance, a "click and activate" approach has been used to create complex tricyclic frameworks by combining a copper(I)-catalyzed triazole formation with a subsequent nucleophilic aromatic substitution and cyclization. researchgate.net
| Synthetic Strategy | Description | Potential Advantages |
| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a single reaction vessel to form a complex product. researchgate.net | Increased efficiency, reduced waste, operational simplicity. scholarsresearchlibrary.com |
| Domino Reactions | A sequence of intramolecular reactions, often catalyzed, that occur without isolating intermediates. scholarsresearchlibrary.com | High atom economy, rapid construction of molecular complexity. |
| 1,3-Dipolar Cycloaddition | Reaction between a 1,3-dipole (e.g., mesoionic münchnones) and a dipolarophile to form a five-membered ring. nih.gov | Regioselective synthesis of complex fused heterocyclic systems. nih.gov |
| Catalytic Cross-Coupling | Palladium-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds on the pyridazinone core. researchgate.net | High efficiency for introducing diverse substituents. researchgate.net |
Advanced Spectroscopic and Structural Characterization Methods for High-Resolution Data
The unambiguous determination of the structure of novel pyridazinone derivatives is crucial for understanding their chemical properties and biological activities. While standard techniques like NMR, FT-IR, and mass spectrometry are routine, future research will increasingly rely on more advanced and higher-resolution methods. mdpi.comnih.gov
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of molecules. For new pyridazinone derivatives, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can be critical for their function. nih.gov For example, the crystal structure of a C5-substituted pyridazin-3(2H)-one derivative revealed that molecules are linked by strong N-H···O hydrogen bonds to form centrosymmetric dimers. nih.gov
Advanced NMR spectroscopy, including two-dimensional techniques like HMBC (Heteronuclear Multiple Bond Correlation), is essential for confirming the regioselectivity of reactions and assigning complex structures, especially in fused heterocyclic systems like pyrrolo[1,2-b]pyridazines. nih.govmdpi.com These methods help to elucidate the connectivity of atoms over multiple bonds. mdpi.com
Circular Dichroism (CD) spectroscopy is emerging as a valuable tool for studying the interaction of pyridazinone-based molecules with biological macromolecules, such as proteins. Changes in the CD spectra of proteins upon binding to small molecules can provide insights into conformational changes and the nature of the binding interaction. mdpi.com
Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable for complementing experimental data. mdpi.com DFT calculations can be used to optimize molecular geometries, predict spectroscopic properties (like IR and NMR spectra), and analyze electronic characteristics such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. mdpi.comresearchgate.net The correlation between these calculated parameters and experimentally observed properties provides a deeper understanding of the molecule's structure and reactivity. mdpi.com
Integration of Machine Learning and AI in Pyridazinone Research
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and design of new pyridazinone-based compounds. These computational tools can significantly accelerate the process of identifying promising drug candidates and materials. nih.govacs.org
One major application is in Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR uses machine learning to build predictive models that correlate the chemical structures of compounds with their biological activities or physical properties. youtube.com This approach allows researchers to screen virtual libraries of thousands of potential pyridazinone derivatives and prioritize a smaller, more promising set for synthesis and experimental testing. youtube.comresearchgate.netresearchgate.net
Deep learning, a subset of AI, is being used to develop generative models for de novo drug design. These models can learn the underlying patterns in known active molecules and then generate novel chemical structures with desired properties. nih.govacs.org For instance, a deep generative model has been successfully integrated with kinase selectivity screening and molecular docking to design a novel and selective pyrazolo[3,4-d]pyridazinone-based inhibitor. nih.govacs.org
Machine learning models are also being developed to predict the efficacy of pyridazinone compounds for specific applications, such as corrosion inhibition. By training models on datasets of known inhibitors, researchers can predict the corrosion inhibition efficiency of new pyridazinone candidates, providing a crucial link between theoretical research and experimental synthesis. researchgate.netresearchgate.net The use of techniques like kernel density estimation to generate virtual samples can enhance the predictive accuracy of these models, especially when experimental data is limited. researchgate.netresearchgate.net
| AI/ML Application | Description | Impact on Pyridazinone Research |
| QSAR Modeling | Correlates chemical structure with biological activity using machine learning algorithms. youtube.com | Enables rapid virtual screening and prioritization of new pyridazinone candidates. researchgate.net |
| Generative Models | Deep learning models that design novel molecules with desired properties. nih.gov | Accelerates the discovery of innovative pyridazinone scaffolds. nih.govacs.org |
| Property Prediction | ML models trained to forecast specific properties, such as inhibition efficiency or toxicity. researchgate.net | Guides the efficient design of compounds for targeted applications like corrosion inhibition. researchgate.net |
Exploration of Novel Application Domains based on Chemical Properties and Reactivity
The pyridazinone scaffold is recognized as a "wonder nucleus" due to the wide spectrum of biological activities exhibited by its derivatives. researchgate.netsarpublication.com While applications in medicine are well-explored, future research will likely uncover novel uses based on the unique chemical and physical properties of this heterocyclic system.
The inherent reactivity of the pyridazinone ring makes it a versatile building block for creating functional materials. The ability to undergo various chemical transformations allows for the fine-tuning of electronic and photophysical properties. This opens up possibilities in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or chemical sensors.
In the field of agrochemicals, pyridazinone derivatives have already shown promise as herbicides and insecticides. researchgate.net Future research could focus on developing more potent and selective agents with improved environmental profiles. By understanding the structure-activity relationships, new compounds can be designed to target specific pests or weeds while minimizing harm to non-target organisms.
The potential of pyridazinones as corrosion inhibitors is another emerging area. researchgate.netresearchgate.net Their ability to adsorb onto metal surfaces and form protective films makes them attractive candidates for protecting metals in various industrial environments. The integration of computational modeling with experimental work can accelerate the discovery of highly effective and environmentally friendly pyridazinone-based corrosion inhibitors.
Furthermore, the diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects, will continue to be a major driver of research. researchgate.netnih.gov The exploration of tricyclic and other complex fused pyridazinone systems may lead to the discovery of drugs with novel mechanisms of action and improved therapeutic profiles. nih.gov
Q & A
Q. What are the optimal synthetic routes for 5-(tert-Butoxy)pyridazin-3(2H)-one, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with pyridazinone derivatives and introducing the tert-butoxy group via nucleophilic substitution or coupling reactions. For example, tert-butoxy groups can be incorporated using tert-butyl halides or tert-butanol under basic conditions (e.g., K₂CO₃ or NaH). Reaction optimization includes solvent selection (polar aprotic solvents like DMF or THF), temperature control (60–100°C), and purification via column chromatography or recrystallization . Monitoring intermediates using TLC or HPLC ensures reaction progress .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Structural confirmation requires spectroscopic techniques:
- NMR : H and C NMR to confirm tert-butoxy group substitution patterns (e.g., singlet at ~1.3 ppm for tert-butyl protons).
- X-ray crystallography : Resolve bond lengths and angles (e.g., C–O bond in tert-butoxy group) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]).
Electronic properties are analyzed via DFT calculations (e.g., HOMO-LUMO gaps) and UV-Vis spectroscopy .
Q. What theoretical frameworks guide the study of pyridazinone derivatives like this compound?
Methodological Answer: Research should align with organic reaction mechanisms (e.g., nucleophilic aromatic substitution) and electronic structure theories (e.g., resonance stabilization of the pyridazinone ring). Computational chemistry tools (Gaussian, ORCA) model substituent effects on reactivity .
Advanced Research Questions
Q. How should researchers address contradictions in reported spectroscopic data for pyridazinone derivatives?
Methodological Answer: Contradictions arise from solvent effects, impurities, or tautomeric equilibria. Mitigation strategies:
- Standardize conditions : Use deuterated solvents (DMSO-d₆ or CDCl₃) and control pH.
- Cross-validate methods : Compare NMR with X-ray data .
- Dynamic NMR experiments : Resolve tautomerism (e.g., keto-enol forms) .
Q. What experimental design strategies are recommended for studying the environmental fate of this compound?
Methodological Answer: Adopt a tiered approach:
- Lab-scale studies : Assess hydrolysis/photolysis kinetics (OECD 111 guidelines) under controlled pH/light .
- Ecotoxicology : Use model organisms (e.g., Daphnia magna) to evaluate acute/chronic toxicity (OECD 202/211).
- Field simulations : Monitor degradation products via LC-MS/MS in soil/water matrices .
Q. How can researchers optimize regioselectivity in functionalizing the pyridazinone core?
Methodological Answer: Regioselectivity depends on directing groups and reaction conditions:
Q. What advanced computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock or Schrödinger.
- QSAR models : Correlate substituent effects (e.g., logP, steric parameters) with bioactivity .
- MD simulations : Analyze ligand-protein stability over time (GROMACS/NAMD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
